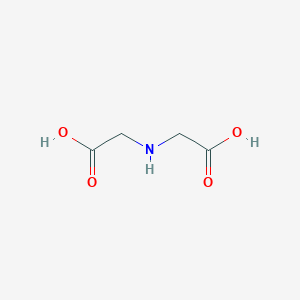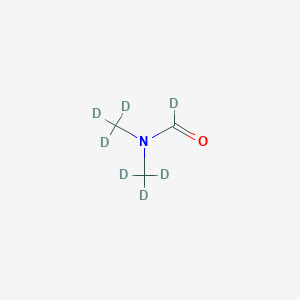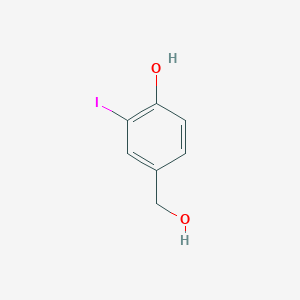
4-(Methylsulfonyl)phenylessigsäure
Übersicht
Beschreibung
2-(4-(Methylsulfonyl)phenyl)acetic acid is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs. It is known for its role as an intermediate in the synthesis of heterocyclic diaryl compounds, which are selective cyclooxygenase-2 (COX-2) inhibitors . This compound is also utilized in the preparation of hydroxyfuranones, which serve as antioxidants and anti-inflammatory agents .
Wissenschaftliche Forschungsanwendungen
2-(4-(Methylsulfonyl)phenyl)acetic acid has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is involved in the development of anti-inflammatory and antioxidant drugs.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
Target of Action
4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . The primary target of this compound is the COX-2 enzyme, which plays a crucial role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this process, the compound helps to reduce inflammation and alleviate pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway. Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. When 4-(methylsulfonyl)phenylacetic acid inhibits the cox-2 enzyme, this conversion is blocked, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body
Result of Action
The inhibition of the COX-2 enzyme by 4-(Methylsulfonyl)phenylacetic Acid leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, providing relief for conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylacetic Acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its effectiveness
Biochemische Analyse
Biochemical Properties
It is known to be an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . This suggests that it may interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The nature of these interactions is not specified in the available literature.
Cellular Effects
Given its role as an intermediate in the synthesis of COX-2 inhibitors, it may influence cell function by modulating inflammatory responses and pain signaling pathways
Molecular Mechanism
As an intermediate in the synthesis of COX-2 inhibitors, it may exert its effects at the molecular level by interacting with COX-2 and other related biomolecules
Temporal Effects in Laboratory Settings
It is known to be slightly soluble in water , which may influence its stability and degradation over time.
Metabolic Pathways
Given its role as an intermediate in the synthesis of COX-2 inhibitors, it may interact with enzymes and cofactors involved in inflammation and pain pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-(4-methanesulfonyl-phenyl)ethanone with morpholine and elemental sulfur. The reaction mixture is refluxed for 2 hours at 398 K, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes . Another method involves the oxidation of 4-methanesulfonyl phenylacetaldehyde using sodium tungstate and hydrogen peroxide, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of 2-(4-(Methylsulfonyl)phenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Sodium tungstate and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: A closely related compound with similar applications in COX-2 inhibition and antioxidant activity.
Uniqueness
2-(4-(Methylsulfonyl)phenyl)acetic acid is unique due to its dual role as an anti-inflammatory and antioxidant agent. Its ability to inhibit COX-2 selectively while minimizing gastrointestinal side effects makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWOSYNRVOQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341331 | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-66-6 | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mesylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulfonyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-MESYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research paper for 4-(Methylsulfonyl)phenylacetic acid?
A1: The research paper details a novel two-step synthesis of 4-(Methylsulfonyl)phenylacetic acid. The process starts with a Willgerodt reaction on 4-(methylthio)acetophenone to yield 4-(methylthio)phenylacetic acid. This intermediate is then oxidized using Oxone®, resulting in the final product, 4-(Methylsulfonyl)phenylacetic acid []. The significance lies in achieving a high yield of 70% and a purity of 98.9% []. This efficient synthesis method offers a valuable pathway for obtaining a high-purity compound for further research and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


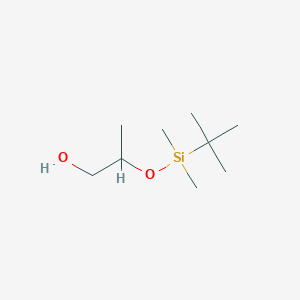
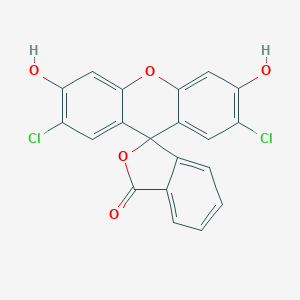
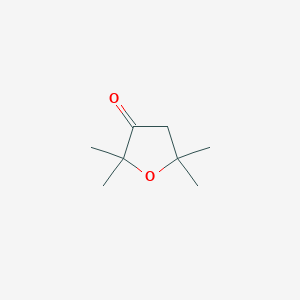
![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)
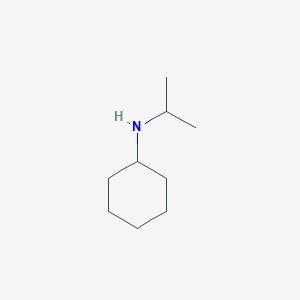

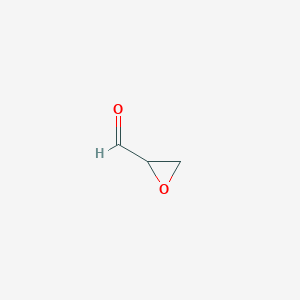

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
